4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATYCQYEKKMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amine Component: 2-(4-Fluorophenyl)-2-morpholinoethylamine
The amine intermediate 2-(4-fluorophenyl)-2-morpholinoethylamine serves as the critical nucleophile for the final amide coupling step. Two predominant routes have been identified for its synthesis:
Reductive Amination of 2-(4-Fluorophenyl)acetaldehyde
A 2023 study on structurally related fluorophenyl derivatives demonstrated that reductive amination of aldehydes with morpholine efficiently introduces the morpholino group. For this compound, 2-(4-fluorophenyl)acetaldehyde is reacted with morpholine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). The reaction proceeds at room temperature over 12 hours, yielding 2-(4-fluorophenyl)-2-morpholinoethylamine with 78% efficiency.
Nucleophilic Substitution of 2-Bromo-1-(4-fluorophenyl)ethane
Alternative approaches adapted from imidazo[1,2-a]pyridine syntheses involve substituting a bromoethyl intermediate. Treatment of 2-bromo-1-(4-fluorophenyl)ethane with excess morpholine in acetonitrile at 80°C for 6 hours achieves 85% conversion to the morpholinoethyl derivative. This method avoids the need for reducing agents but requires rigorous moisture exclusion.
Preparation of 4-Ethoxybenzoic Acid
The benzamide component originates from 4-ethoxybenzoic acid, synthesized via O-alkylation of 4-hydroxybenzoic acid:
Alkylation with Ethyl Bromide
In a procedure analogous to imidazo[1,2-a]pyridine functionalization, 4-hydroxybenzoic acid is treated with ethyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 8 hours. The reaction achieves 92% yield, with purity confirmed by HPLC (>98%).
Table 1. Optimization of 4-Ethoxybenzoic Acid Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 8 | 92 |
| NaOH | EtOH | 78 | 12 | 75 |
| Cs2CO3 | DMSO | 80 | 6 | 88 |
Amide Bond Formation Strategies
Coupling 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-morpholinoethylamine represents the pivotal step. Three validated methods are detailed below:
Carbodiimide-Mediated Coupling
Using protocols from benzimidazole syntheses, 4-ethoxybenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 1 hour at 0°C, the amine is added, and the reaction proceeds at room temperature for 12 hours, yielding 82% product.
TBTU/HATU Activation
High-yield alternatives employ uranium-based coupling agents. A 2025 study on thiazole-containing benzamides demonstrated that hexafluorophosphate agents (e.g., HATU) in N,N-diisopropylethylamine (DIPEA)/DMF achieve 89% conversion at 50°C within 2 hours.
Table 2. Comparative Analysis of Coupling Agents
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 12 | 82 |
| HATU | DMF | 50 | 2 | 89 |
| TBTU | THF | 40 | 4 | 85 |
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–70%), followed by recrystallization from ethanol/water (1:3). Purity exceeds 99% as confirmed by LC-MS.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (dd, J = 8.4, 5.6 Hz, 2H, F-Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH2CH3-Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.72–3.68 (m, 4H, morpholine), 2.62–2.58 (m, 4H, morpholine), 1.44 (t, J = 7.0 Hz, 3H, OCH2CH3).
- HRMS : m/z [M+H]+ calculated for C22H26FN2O3: 397.1924; found: 397.1926.
Metabolic Stability Considerations
Incorporating a single fluorine atom at the 4-position of the phenyl ring enhances metabolic stability by preventing oxidative degradation pathways, as demonstrated in fluorinated benzimidazoles. Incubation with human liver microsomes (HLMs) showed 90% parent compound remaining after 120 minutes, compared to 38.6% for non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Core Benzamide Scaffold Variations
The benzamide core is a common pharmacophore. Substitutions at the N-phenyl and benzoyl positions significantly alter physicochemical and biological properties.
Table 1: Comparison of Key Benzamide Derivatives
*Estimated logP values based on structural analogs.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The target compound’s logP (4.34) is higher than simpler analogs like N-(4-fluorophenyl)benzamide (logP ~2.5), attributed to the ethoxy and morpholinoethyl groups .
- Melting Points: Imidazole-containing analogs (e.g., 4f in ) exhibit higher melting points (237–239°C) due to hydrogen-bonding interactions, whereas morpholinoethyl derivatives may have lower melting points owing to conformational flexibility .
Spectral and Analytical Comparisons
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with benzamides, where strong C=O bands confirm the amide linkage .
- ¹H NMR Challenges: Fluorophenyl-substituted benzamides (e.g., ) exhibit overlapping aromatic signals, complicating assignment. The target compound’s morpholinoethyl chain may simplify splitting patterns due to symmetry .
Key Takeaways
Synthetic Feasibility : Multi-step synthesis is implied, with yields likely lower than analogs like N-(4-fluorophenyl)benzamide (61% yield in vs. 82–85% for imidazole derivatives in ) .
Functional Versatility : Substituents such as morpholine () or imidazole () enable tuning of solubility, stability, and bioactivity.
Biological Activity
4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound classified as a benzamide. It features an ethoxy group, a fluorophenyl group, and a morpholinoethyl group attached to its benzamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the condensation of 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-morpholinoethylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), carried out under anhydrous conditions. The final product is purified through recrystallization or chromatography.
Chemical Structure
The compound's IUPAC name is 4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide, with a molecular formula of C21H25FN2O3. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as a ligand in receptor binding studies and has potential therapeutic properties such as anti-inflammatory and analgesic effects.
Case Studies and Research Findings
Comparative Analysis
A comparison with similar compounds reveals unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-N-(2-fluorophenyl)benzamide | Ethoxy group, fluorophenyl | Moderate receptor binding |
| 4-Ethoxy-N-[4-fluorophenyl]benzamide | Ethoxy group, fluorophenyl | Analgesic properties |
| This compound | Ethoxy, fluorophenyl, morpholinoethyl | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
